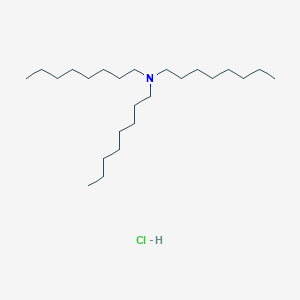

三辛胺盐酸盐

描述

Trioctylamine is a clear and colorless chemical compound in the group of aliphatic amines and tertiary amines . It can be converted to the amine hydrochloride etherate which is recrystallized four times from diethyl ether at -30 °C .

Synthesis Analysis

The synthesis of trioctylamine involves the amination of octanol and ammonia under atmospheric pressure over a Ni–Cu catalyst supported on diatomite . The key factor for the synthesis is the preparation of a catalyst with high activity and selectivity . The reaction of dioctylamine with octanol is the rate-determining step for the formation of trioctylamine .

Molecular Structure Analysis

The molecular formula of Trioctylamine is C24H51N and its molar mass is 353.67 g/mol .

Chemical Reactions Analysis

Trioctylamine has been used in the reactive extraction of propionic acid . The interactive effects of different process variables on the extraction efficiency were investigated using response surface methodology .

Physical And Chemical Properties Analysis

Trioctylamine has a melting point of −34 °C, a boiling point of 164-168 °C at 0.7 mmHg and 365-367 °C at 1 atm, and a density of 0.810 g/mL at 20 °C . It is easily soluble in chloroform but insoluble in water .

科学研究应用

Extraction of Monocarboxylic Acids

Trioctylamine hydrochloride can be used to extract monocarboxylic acids such as acetic acid . This application is particularly useful in the field of organic chemistry where the separation of different components in a mixture is often required.

Extraction of Precious Metals

Another significant application of Trioctylamine hydrochloride is in the extraction of precious metals . The compound’s unique chemical properties make it an effective agent for this purpose.

Use as a Potato Defoliant

A formulation containing metoxuron mixed with an emulsion containing trioctylamine 50%, atlox 4851 B 15%, and isopropanol 35% was found to be active as a potato defoliant . This application is particularly relevant in the field of agriculture.

Equilibria and Correlation of Apparent Reactive Equilibrium Constant

Trioctylamine can be used to extract monocarboxylic acid for equilibria and correlation of apparent reactive equilibrium constant . This application is particularly useful in the field of physical chemistry and thermodynamics.

Liquid-Liquid Equilibria for Aqueous Solutions

Liquid-liquid equilibria for aqueous solutions of carboxylic acids with trioctylamine in various diluents were determined at various trioctylamine concentrations . The loading of trioctylamine for a given carboxylic acid depends on the nature of the solute and its concentration.

Extraction of Carboxylic Acids

The apparent extraction equilibrium constants depend on the hydrophobicity and acidity of the carboxylic acid, as well as the specific basicity of trioctylamine . This application is particularly useful in the field of organic chemistry.

安全和危害

未来方向

Trioctylamine has been used in the extraction of monocarboxylic acids such as acetic acid, and also precious metals . It has potential applications in the extraction of low concentrations of carboxylic acids and can be easily scaled up and combined with other processes in separation and other relevant industries .

作用机制

Target of Action

Trioctylamine hydrochloride is primarily used as an extractant for various substances. It has been found to be effective in extracting monocarboxylic acids such as acetic acid , and precious metals . The primary targets of this compound are therefore the substances it is intended to extract.

Mode of Action

The mode of action of Trioctylamine hydrochloride involves its interaction with the target substances. It forms complexes with these substances, facilitating their extraction from a solution . The loading of trioctylamine for a given carboxylic acid depends on the nature of the solute and its concentration .

Biochemical Pathways

The specific biochemical pathways affected by Trioctylamine hydrochloride are dependent on the substances it is used to extract. For instance, when used to extract monocarboxylic acids, it may influence the pathways these acids are involved in .

Result of Action

The primary result of Trioctylamine hydrochloride’s action is the successful extraction of the target substances from a solution . This can facilitate various processes, such as the isolation of precious metals or the removal of specific acids.

Action Environment

The action of Trioctylamine hydrochloride can be influenced by various environmental factors. For instance, its extraction efficiency may be affected by the pH of the solution, the presence of other substances, and the temperature . It’s also worth noting that Trioctylamine is air sensitive .

属性

IUPAC Name |

N,N-dioctyloctan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51N.ClH/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;/h4-24H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSOXUFUXZORBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)CCCCCCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883663 | |

| Record name | 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trioctylamine hydrochloride | |

CAS RN |

1188-95-0 | |

| Record name | Trioctylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Trioctylamine hydrochloride facilitate the extraction of zinc(II) from hydrochloric acid solutions? What role does the solvent play in this process?

A1: Trioctylamine hydrochloride (TOAHCl) acts as an extractant, selectively binding to zinc(II) ions present in the aqueous hydrochloric acid solution. This interaction forms a complex that is soluble in the organic solvent, effectively transferring the zinc(II) from the aqueous phase to the organic phase. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B74979.png)